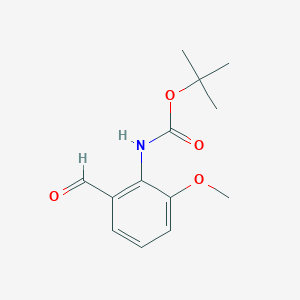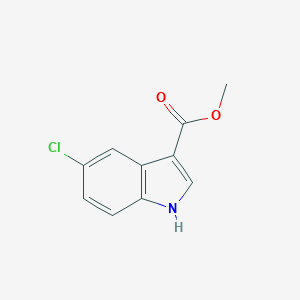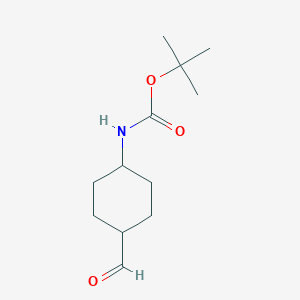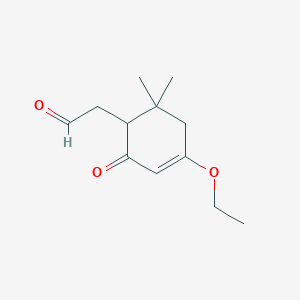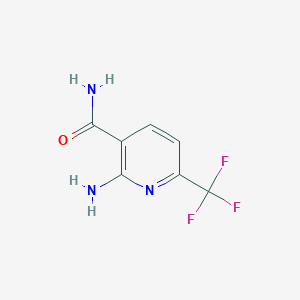
2-Amino-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(trifluoromethyl)nicotinamide (ATMN) is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been proposed that 2-Amino-6-(trifluoromethyl)nicotinamide exerts its anticancer activity by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a crucial role in various metabolic processes, including DNA repair and energy metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-Amino-6-(trifluoromethyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of intracellular NAD+ and ATP, which are essential for cell survival. 2-Amino-6-(trifluoromethyl)nicotinamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, 2-Amino-6-(trifluoromethyl)nicotinamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity profile and pharmacokinetic properties need to be further investigated.
Direcciones Futuras
There are several future directions for research on 2-Amino-6-(trifluoromethyl)nicotinamide. One potential direction is to investigate its potential applications in combination therapies with other anticancer agents. Another direction is to study its effects on other metabolic pathways and cellular processes. Additionally, the development of more potent and selective NAMPT inhibitors based on 2-Amino-6-(trifluoromethyl)nicotinamide could lead to the discovery of new anticancer drugs. Overall, 2-Amino-6-(trifluoromethyl)nicotinamide has significant potential for further research in the field of medicinal chemistry and cancer biology.
Métodos De Síntesis
The synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with aqueous ammonia and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-Amino-6-(trifluoromethyl)nicotinamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-Amino-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Propiedades
Número CAS |
191478-53-2 |
|---|---|
Nombre del producto |
2-Amino-6-(trifluoromethyl)nicotinamide |
Fórmula molecular |
C7H6F3N3O |
Peso molecular |
205.14 g/mol |
Nombre IUPAC |
2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |
Clave InChI |
FBROSGZUSKIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
SMILES canónico |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
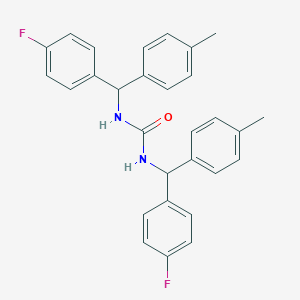
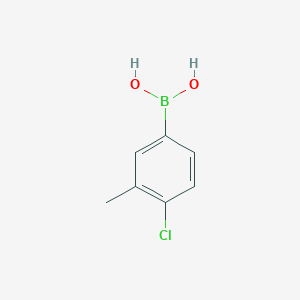
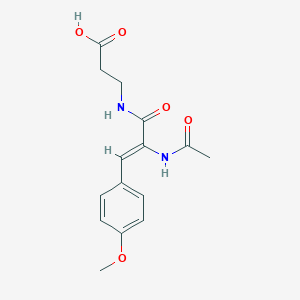
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)
